Simenepag isopropyl

EP2 receptor agonist selectivity profiling prostanoid receptor pharmacology

Simenepag isopropyl is a gamma-lactam EP2 agonist prodrug. Active metabolite AGN-210676: EC50 5nM at hEP2, 30.6x selectivity over hEP3A, 1549.8x over hDP. Discontinued in Phase 2 for inferior IOP-lowering vs bimatoprost, but not due to ocular inflammation. Procure as a defined reference agonist for EP2 screening cascades, a negative efficacy benchmark for novel candidates, and a structurally distinct chemotype for scaffold-hopping and prodrug optimization studies.

Molecular Formula C26H35NO5S
Molecular Weight 473.6 g/mol
CAS No. 910562-13-9
Cat. No. B610842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimenepag isopropyl
CAS910562-13-9
SynonymsSimenepag isopropyl;  AGN-210669;  AGN 210669;  AGN210669
Molecular FormulaC26H35NO5S
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)COCC3=CC=C(S3)C(=O)OC(C)C)O
InChIInChI=1S/C26H35NO5S/c1-4-5-6-7-23(28)19-8-10-20(11-9-19)27-21(12-15-25(27)29)16-31-17-22-13-14-24(33-22)26(30)32-18(2)3/h8-11,13-14,18,21,23,28H,4-7,12,15-17H2,1-3H3/t21-,23+/m1/s1
InChIKeyMSIIJNOQQWRTFC-GGAORHGYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Simenepag Isopropyl (CAS 910562-13-9): A Selective EP2 Receptor Agonist Prodrug for Ocular Hypertension and Glaucoma Research


Simenepag isopropyl (AGN-210669) is an ophthalmic prodrug of the selective prostaglandin E2 (EP2) receptor agonist simenepag (AGN-210676) [1]. This small molecule belongs to the gamma-lactam (pyrrolidine) class and acts by mimicking endogenous PGE2 at the EP2 receptor to increase uveoscleral outflow of aqueous humor, thereby lowering intraocular pressure (IOP) [2]. Its active metabolite, AGN-210676, demonstrates an EC50 of 5 nM at the human EP2 receptor with marked selectivity over related prostanoid receptors hEP3A (EC50 = 153 nM) and hDP (EC50 = 7749 nM) . The compound was investigated in Phase 2 clinical trials (NCT01001195, NCT01291108) for the treatment of open-angle glaucoma and ocular hypertension, where it was compared head-to-head against bimatoprost ophthalmic solution [3].

Why Simenepag Isopropyl Cannot Be Substituted with Other EP2 Agonists or Prostaglandin Analogs Without Quantitative Justification


Although several EP2 receptor agonists (e.g., omidenepag isopropyl, taprenepag isopropyl) and FP-class prostaglandin analogs (e.g., bimatoprost, latanoprost) share the therapeutic goal of IOP reduction, their receptor selectivity profiles, clinical outcomes, and safety characteristics diverge considerably [1]. Simenepag isopropyl's active metabolite AGN-210676 possesses a distinct selectivity ratio of approximately 30-fold over hEP3A and approximately 1550-fold over hDP , while omidenepag exhibits a different binding affinity profile (Ki = 3.6 nM at EP2) with minimal activity at EP1 and FP receptors [2]. Critically, Phase 2 head-to-head data revealed that simenepag isopropyl (AGN-210669) failed to match the IOP-lowering efficacy of bimatoprost, halting its clinical progression, whereas omidenepag isopropyl successfully demonstrated non-inferiority to latanoprost in Phase 3 trials and achieved regulatory approval [3]. These pharmacological and clinical outcome differences make generic interchangeability scientifically unsound without direct comparative data.

Simenepag Isopropyl: Quantitative Evidence of Differentiation from EP2 Agonist and Prostaglandin Analog Comparators


EP2 Receptor Potency and Prostanoid Receptor Selectivity Profile of AGN-210676 (Active Metabolite of Simenepag Isopropyl)

The active metabolite AGN-210676 activates the human EP2 receptor with an EC50 of 5 nM, demonstrating a 30.6-fold selectivity window over hEP3A (EC50 = 153 nM) and a 1549.8-fold selectivity window over hDP (EC50 = 7749 nM) in recombinant human receptor functional assays . In comparison, omidenepag (the active form of omidenepag isopropyl) exhibits an EP2 EC50 ranging from 1.1 to 8.3 nM across different assay platforms, with a reported binding Ki of 3.6 nM, but displays a distinct selectivity pattern characterized by weak affinity for EP1 and no functional activity at EP1 or FP receptors [1]. The broader selectivity profile of simenepag's active metabolite across the prostanoid receptor family provides a specific pharmacological fingerprint that differentiates it from omidenepag and other EP2 agonists in receptor panel screening.

EP2 receptor agonist selectivity profiling prostanoid receptor pharmacology glaucoma drug discovery

Clinical IOP-Lowering Efficacy: Head-to-Head Phase 2 Comparison of Simenepag Isopropyl Versus Bimatoprost

Simenepag isopropyl (AGN-210669) was evaluated in two Phase 2 clinical trials (NCT01001195 and NCT01291108) that directly compared its IOP-lowering efficacy against bimatoprost ophthalmic solution 0.03% (LUMIGAN) in patients with open-angle glaucoma or ocular hypertension [1]. The program did not advance beyond Phase 2 because simenepag isopropyl demonstrated numerically inferior IOP-lowering compared with bimatoprost [2]. In contrast, the structurally distinct EP2 agonist omidenepag isopropyl 0.002% successfully met non-inferiority endpoints versus latanoprost 0.005% in the Phase 3 PEONY and AYAME trials, achieving mean diurnal IOP reductions of 7.1 mmHg (28.8%) and demonstrating sustained efficacy in regulatory approval studies [3]. This clinical outcome divergence—bimatoprost superiority over simenepag isopropyl in Phase 2, versus omidenepag's non-inferiority to latanoprost in Phase 3—represents a critical procurement-relevant differentiator.

intraocular pressure reduction head-to-head clinical trial bimatoprost comparator Phase 2 glaucoma therapy

Chemical Structure and Prodrug Strategy: Gamma-Lactam Scaffold of Simenepag Isopropyl Versus Non-Prostanoid and Other EP2 Agonist Chemotypes

Simenepag isopropyl (MW 473.62, C26H35NO5S) is an isopropyl ester prodrug built on a gamma-lactam (pyrrolidinone) scaffold [1]. This chemotype is structurally distinct from omidenepag isopropyl, which is a non-prostanoid EP2 agonist [2], and from taprenepag isopropyl, which belongs to a different chemical series (CP-544326/PF-04217329) with an EC50 of 2.8 nM [3]. The isopropyl ester prodrug strategy is a shared feature among ophthalmic EP2 agonists—it enhances corneal permeability by masking the carboxylic acid moiety of the active form, with hydrolysis occurring during corneal transit [4]. However, the specific gamma-lactam core of simenepag isopropyl is covered by patent US20070203222A1 (Compound Example 23) [5], providing a defined intellectual property landscape that differentiates it from omidenepag (covered by separate Santen patents) and taprenepag (Pfizer patent family).

gamma-lactam chemistry prodrug design isopropyl ester corneal penetration EP2 agonist structural class

Comparative Development Fate: Simenepag Isopropyl Versus Taprenepag Isopropyl – Differential Toxicity and Termination Rationale

Both simenepag isopropyl and taprenepag isopropyl were discontinued after Phase 2, but for fundamentally different reasons, providing a powerful procurement-relevant distinction. Simenepag isopropyl (AGN-210669) was halted due to numerically inferior IOP-lowering efficacy compared with bimatoprost [1]. In contrast, taprenepag isopropyl (PF-04217329) demonstrated IOP-lowering comparable to latanoprost in a Phase 2 dose-response trial, but clinical development was terminated due to dose-related ocular inflammatory events—specifically, iritis, photophobia, and increased corneal thickness—observed in both Phase 2 patients and non-human primate toxicology studies, which had not been predicted by standard rabbit and dog ocular toxicity models [2]. This differential toxicity profile suggests that EP2 agonist-mediated ocular inflammation is compound-specific and not a class-wide phenomenon, making simenepag isopropyl useful as a negative control or comparator for investigating EP2-driven inflammatory mechanisms in preclinical models.

EP2 agonist discontinuation taprenepag ocular inflammation drug development attrition preclinical safety comparison

Simenepag Isopropyl: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical EP2 Receptor Pharmacological Tool for Selectivity Profiling and Screening Cascades

Given its well-characterized selectivity profile (EP2 EC50 = 5 nM; 30.6-fold selective over hEP3A; 1549.8-fold over hDP), simenepag isopropyl's active metabolite AGN-210676 serves as a defined reference agonist for EP2 receptor screening cascades and selectivity panel assays [1]. Research groups establishing EP2-targeted drug discovery programs can use AGN-210676 as a benchmark compound alongside omidenepag (EC50 = 1.1–8.3 nM) [2] and taprenepag (EC50 = 2.8 nM) [3] to calibrate assay sensitivity and to interrogate structure-selectivity relationships across distinct EP2 agonist chemotypes.

Negative Control for Clinical IOP-Lowering Benchmarking Studies

Procurement for translational research programs focused on IOP-lowering efficacy can utilize simenepag isopropyl as a comparator that represents an EP2 agonist with clinically documented inferior efficacy to bimatoprost 0.03% in head-to-head Phase 2 trials [1]. This makes it a useful negative benchmark when evaluating novel EP2 agonists: a new candidate should demonstrably and significantly outperform simenepag isopropyl's Phase 2 efficacy profile, and ideally approach or exceed the efficacy demonstrated by omidenepag isopropyl (mean diurnal IOP reduction of 7.1 mmHg, 28.8%, non-inferior to latanoprost) in Phase 3 trials [2].

Investigating Efficacy-Versus-Toxicity Differentiation Among EP2 Agonists

Because simenepag isopropyl's Phase 2 termination was attributed to insufficient IOP-lowering rather than ocular inflammation, it provides a contrasting tool to taprenepag isopropyl, which was discontinued due to iritis and increased corneal thickness in both clinical and non-human primate studies [1]. Preclinical toxicology programs investigating EP2-mediated ocular surface inflammation can employ simenepag isopropyl and taprenepag isopropyl in parallel to dissect whether inflammatory signals are scaffold-dependent or driven by EP2 receptor agonism itself, using the active metabolite AGN-210676 as an EP2 agonist that was not associated with dose-limiting ocular inflammation in available data [2].

Medicinal Chemistry SAR Exploration Around the Gamma-Lactam EP2 Agonist Scaffold

The gamma-lactam (pyrrolidinone) core of simenepag isopropyl, as disclosed in patent US20070203222A1 [1], represents a structurally distinct EP2 agonist chemotype from the non-prostanoid omidenepag class and the taprenepag series [2]. Medicinal chemistry groups pursuing EP2 agonist lead optimization can procure simenepag isopropyl as a reference compound for scaffold-hopping exercises, isosteric replacement strategies, and prodrug design studies, particularly given that the isopropyl ester strategy is validated across multiple EP2 agonist series for enhancing corneal permeability [3].

Quote Request

Request a Quote for Simenepag isopropyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.